

Application Notes and Protocols: VEGFR2-IN-7 Immunoprecipitation for Kinase Assay

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For Researchers, Scientists, and Drug Development Professionals

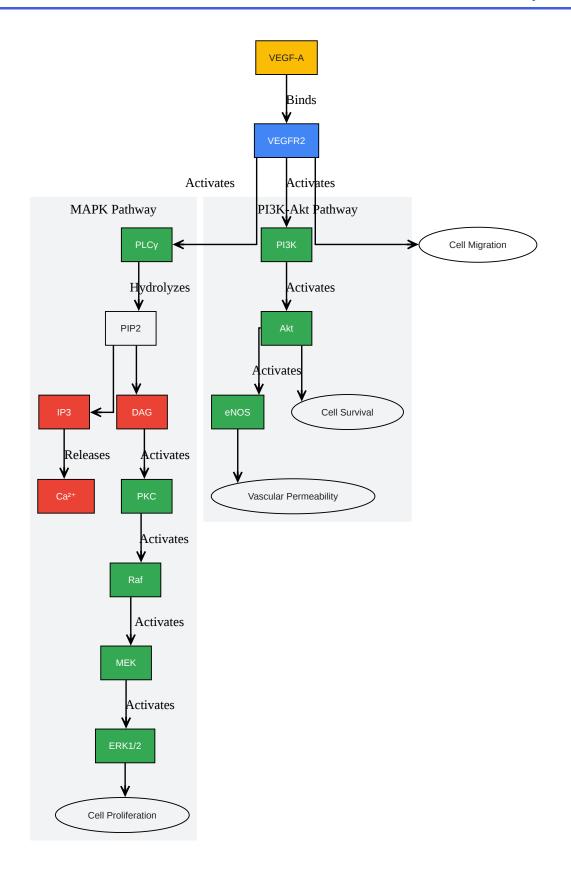
Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2][3][4][5] Its role in tumor angiogenesis has made it a significant target for cancer therapy.[5][6][7] VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, undergoes dimerization, autophosphorylation, and activation of downstream signaling pathways.[1][8][9] These pathways, including the PI3K/AKT and MAPK cascades, regulate endothelial cell proliferation, migration, and survival.[5][9][10][11] This document provides a detailed protocol for the immunoprecipitation of VEGFR-2 and a subsequent in vitro kinase assay, using **VEGFR2-IN-7** as a representative inhibitor to assess kinase activity.

Signaling Pathway

Upon activation by VEGF-A, VEGFR-2 initiates a complex network of intracellular signaling pathways crucial for angiogenesis. The diagram below illustrates the major signaling cascades downstream of VEGFR-2 activation.





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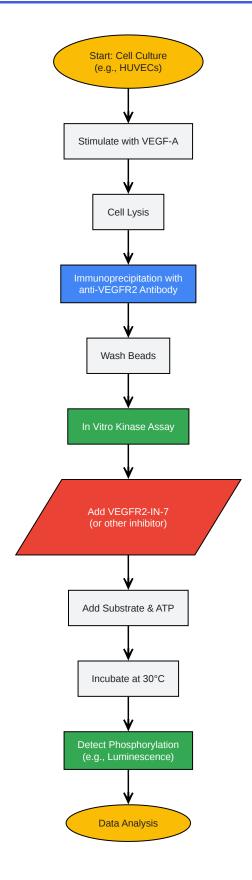
Caption: VEGFR2 Signaling Pathway.



Experimental Workflow

The following diagram outlines the major steps for the immunoprecipitation of VEGFR-2 followed by a kinase assay to evaluate the effect of an inhibitor.





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